Cas no 30189-36-7 (Boc-Lys(Boc)-OSu)

Boc-Lys(Boc)-OSu is a protected amino acid derivative widely used in peptide synthesis. The compound features two tert-butoxycarbonyl (Boc) protecting groups, ensuring selective deprotection and controlled reactivity during solid-phase or solution-phase peptide assembly. The N-hydroxysuccinimide (OSu) ester moiety enhances its efficiency as an acylating agent, facilitating rapid and high-yield coupling with amino groups under mild conditions. This reagent is particularly valuable for introducing lysine residues while minimizing side reactions. Its stability, ease of handling, and compatibility with standard peptide synthesis protocols make it a preferred choice for researchers working on complex peptide structures, including those requiring orthogonal protection strategies.
Boc-Lys(Boc)-OSu structure
Boc-Lys(Boc)-OSu structure
商品名:Boc-Lys(Boc)-OSu
CAS番号:30189-36-7
MF:C20H33N3O8
メガワット:443.4913
MDL:MFCD00057898
CID:53583
PubChem ID:57647321

Boc-Lys(Boc)-OSu 化学的及び物理的性質

名前と識別子

    • (S)-2,5-Dioxopyrrolidin-1-yl 2,6-bis((tert-butoxycarbonyl)amino)hexanoate
    • Boc-Lys(Boc)-OSu
    • (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
    • H-Glu(OEt)-OEt·HCl
    • N,N'-Di-Boc-L-lysine hydroxysuccinimide ester
    • Nα,ε-Bis-Boc-L-lysine N-hydroxysuccinimide ester
    • A,N
    • A-Di-Boc-L-lysine hydroxysuccinimide ester
    • Boc-L-Lys(Boc)-OSu
    • diboc-lysin-N-hydroxysuccinimid ester
    • Nalpha,Nepsilon-Di-Boc-L-lysine hydroxysuccinimide ester
    • N-α,e-di-Boc-L-lysine N-hydroxysucciMide ester
    • N,N -Di-Boc-L-lysine hydroxysuccinimide ester
    • PubChem14936
    • N
    • IQVLXQGNLCPZCL-ZDUSSCGKSA-N
    • C20H33N3O8
    • U798
    • AB1006885
    • AX8009107
    • ST24035783
    • ST51014923
    • MDL: MFCD00057898
    • インチ: 1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1
    • InChIKey: IQVLXQGNLCPZCL-ZDUSSCGKSA-N
    • ほほえんだ: O(C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)N1C(C([H])([H])C([H])([H])C1=O)=O
    • BRN: 1559007

計算された属性

  • せいみつぶんしりょう: 443.226765g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.8
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 回転可能化学結合数: 13
  • どういたいしつりょう: 443.226765g/mol
  • 単一同位体質量: 443.226765g/mol
  • 水素結合トポロジー分子極性表面積: 140Ų
  • 重原子数: 31
  • 複雑さ: 678
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 12
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.21
  • ゆうかいてん: 74-85°C
  • 屈折率: 1.513
  • すいようせい: Slightly soluble in water.
  • PSA: 140.34000
  • LogP: 2.90160
  • ひせんこうど: -27° to -23° (c=1, DMF)
  • 光学活性: [α]20/D −25.5±1.5°, c = 1% in DMF
  • ようかいせい: 未確定
  • かんど: Moisture Sensitive

Boc-Lys(Boc)-OSu セキュリティ情報

Boc-Lys(Boc)-OSu 税関データ

  • 税関コード:2925190090
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Boc-Lys(Boc)-OSu 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B657060-25g
Boc-Lys(Boc)-OSu
30189-36-7
25g
$ 184.00 2023-09-08
eNovation Chemicals LLC
D914618-25g
Nalpha,Nepsilon-Di-Boc-L-lysine N-Hydroxysuccinimide Ester
30189-36-7 97%
25g
$570 2023-09-03
TRC
B657060-100g
Boc-Lys(Boc)-OSu
30189-36-7
100g
$ 552.00 2023-04-18
abcr
AB338115-25 g
Boc-Lys(Boc)-OSu, 95%; .
30189-36-7 95%
25g
€388.90 2023-06-21
Key Organics Ltd
DS-17495-10G
Boc-Lys(Boc)-Osu
30189-36-7 >95%
10g
£60.00 2025-02-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B116707-5g
Boc-Lys(Boc)-OSu
30189-36-7 97%
5g
¥255.90 2023-09-04
BAI LING WEI Technology Co., Ltd.
J20M03302-100g
Boc-Lys(Boc)-OSu
30189-36-7
100g
¥8118 2023-11-24
BAI LING WEI Technology Co., Ltd.
K14H62068-25g
Boc-Lys(Boc)-OSu
30189-36-7 97%
25g
¥7573 2023-11-24
Fluorochem
M03302-1g
Boc-Lys(Boc)-OSu
30189-36-7 95%
1g
£19.00 2022-02-28
abcr
AB338115-5g
Boc-Lys(Boc)-OSu, 95%; .
30189-36-7 95%
5g
€101.40 2025-02-14

Boc-Lys(Boc)-OSu 合成方法

Boc-Lys(Boc)-OSu 関連文献

Boc-Lys(Boc)-OSuに関する追加情報

Boc-Lys(Boc)-OSu (CAS No. 30189-36-7): A Comprehensive Guide to Its Properties and Applications

Boc-Lys(Boc)-OSu (CAS No. 30189-36-7) is a highly versatile N-hydroxysuccinimide (NHS) ester derivative widely used in peptide synthesis and bioconjugation. This compound, also known as N-α-Boc-N-ε-Boc-L-lysine N-hydroxysuccinimide ester, plays a crucial role in modern biochemical research and pharmaceutical development. Its unique structure, featuring dual Boc (tert-butoxycarbonyl) protecting groups, makes it particularly valuable for controlled amino acid coupling reactions.

The molecular formula of Boc-Lys(Boc)-OSu is C20H33N3O7, with a molecular weight of 427.49 g/mol. This white to off-white crystalline powder is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), but has limited solubility in water. Researchers often search for "Boc-Lys(Boc)-OSu solubility" or "Boc-Lys(Boc)-OSu storage conditions" as these properties are critical for experimental success.

In peptide synthesis, Boc-Lys(Boc)-OSu serves as a key building block for introducing lysine residues with protected side chains. The compound's popularity stems from its ability to provide selective amine protection during solid-phase peptide synthesis (SPPS). Many researchers investigating "how to use Boc-Lys(Boc)-OSu in peptide synthesis" find this reagent invaluable for creating complex peptide structures with precise control over reactivity.

The NHS ester moiety in Boc-Lys(Boc)-OSu enables efficient coupling with primary amines under mild conditions, making it ideal for bioconjugation applications. This property has led to its widespread use in creating peptide-protein conjugates, peptide-drug conjugates, and various biomaterials. Recent trends show increased interest in "Boc-Lys(Boc)-OSu for antibody-drug conjugates" as the pharmaceutical industry explores more targeted therapies.

Quality control of Boc-Lys(Boc)-OSu typically involves HPLC analysis and melting point determination (reported between 90-95°C). Researchers frequently search for "Boc-Lys(Boc)-OSu purity standards" and "Boc-Lys(Boc)-OSu analytical methods" to ensure reagent quality. The compound should be stored at 2-8°C in a dry environment to maintain stability, as moisture can lead to hydrolysis of the active ester group.

The global market for Boc-Lys(Boc)-OSu has grown significantly due to increasing demand in peptide therapeutics development. With the rise of "personalized medicine" and "targeted drug delivery" approaches, this compound has become more relevant than ever. Manufacturers have responded by improving synthesis protocols and scaling up production to meet research and industrial needs.

When working with Boc-Lys(Boc)-OSu, proper handling procedures should be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under normal conditions, standard laboratory precautions apply. Researchers often look for "Boc-Lys(Boc)-OSu safety data" and "Boc-Lys(Boc)-OSu handling guidelines" before beginning experiments.

Recent advancements in peptide chemistry have highlighted new applications for Boc-Lys(Boc)-OSu, particularly in the development of peptide-based vaccines and diagnostic reagents. The compound's ability to introduce protected lysine residues makes it valuable for creating immunogenic epitopes and stable peptide tags. These emerging applications have generated increased interest in "Boc-Lys(Boc)-OSu for vaccine development" among researchers.

The synthesis of Boc-Lys(Boc)-OSu typically involves the reaction of Boc-Lys(Boc)-OH with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). Process optimization has been a focus area for manufacturers aiming to improve yield and purity. Search queries such as "Boc-Lys(Boc)-OSu synthesis protocol" reflect the ongoing interest in production methodologies.

In analytical applications, Boc-Lys(Boc)-OSu serves as a valuable standard and reagent for mass spectrometry studies and chromatographic analysis of modified peptides. Its well-characterized properties make it ideal for method development and calibration in proteomics research. The growing field of "peptidomics" has further increased demand for high-quality Boc-Lys(Boc)-OSu reference materials.

The future of Boc-Lys(Boc)-OSu looks promising as peptide-based therapies continue to gain traction in medicine. With increasing research into "peptide drugs for metabolic disorders" and "antimicrobial peptides", the demand for specialized amino acid derivatives like Boc-Lys(Boc)-OSu is expected to grow. Ongoing developments in green chemistry approaches may also lead to more sustainable production methods for this important biochemical reagent.

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